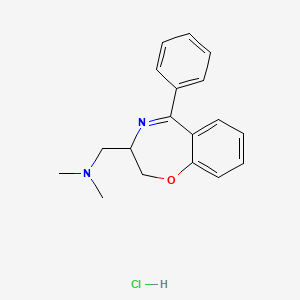
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system fused with a phenyl group and a dimethylamino moiety. It is commonly used in scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazepine intermediate with dimethylamine in the presence of a suitable catalyst.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on neurological and psychiatric disorders.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A benzodiazepine with a similar benzoxazepine ring structure, used as an anxiolytic and sedative.
Dipyrone: A pyrazolone derivative with analgesic and antipyretic properties.
Uniqueness
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride is unique due to its specific structural features and potential biological activities. Unlike diazepam and dipyrone, this compound has a distinct combination of a benzoxazepine ring with a dimethylamino group, which may confer unique pharmacological properties.
Propriétés
Numéro CAS |
83658-55-3 |
|---|---|
Formule moléculaire |
C18H21ClN2O |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(5-phenyl-2,3-dihydro-1,4-benzoxazepin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-20(2)12-15-13-21-17-11-7-6-10-16(17)18(19-15)14-8-4-3-5-9-14;/h3-11,15H,12-13H2,1-2H3;1H |
Clé InChI |
HPUJAYMXCRYSNS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)



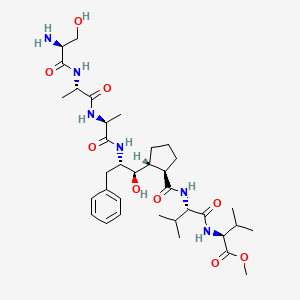
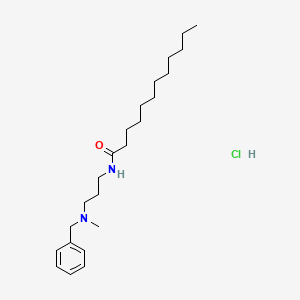
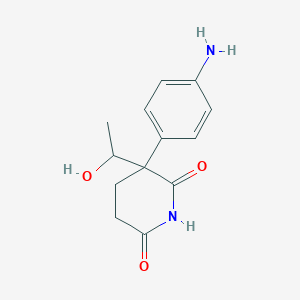
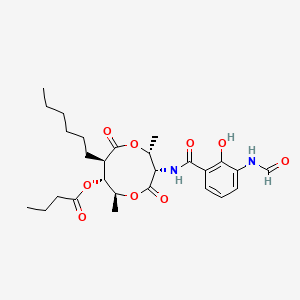
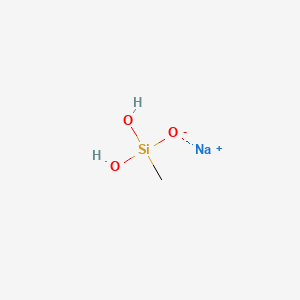

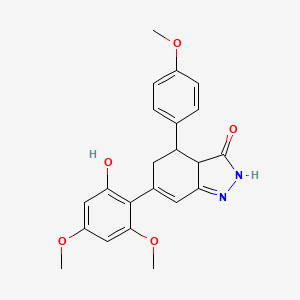

![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)
